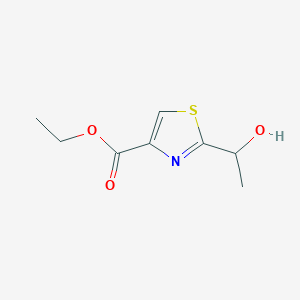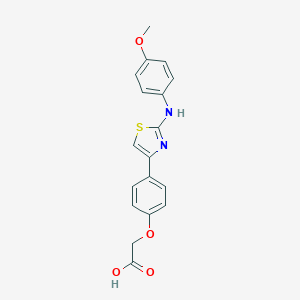
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-, also known as AG-014699, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. AG-014699 has shown promise in preclinical studies as a potential cancer therapy.
Wirkmechanismus
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, accumulation of DNA damage, and induction of apoptosis. In preclinical models, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is its specificity for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation is that Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is not selective for a specific PARP isoform, which could complicate interpretation of results. Additionally, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has poor solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-. One area of interest is the development of more selective PARP inhibitors, which could improve the specificity and efficacy of PARP inhibition in cancer therapy. Additionally, there is interest in exploring the use of PARP inhibitors in combination with immunotherapy, as well as in identifying biomarkers that could predict response to PARP inhibition. Finally, there is ongoing research into the mechanisms of resistance to PARP inhibitors, which could inform the development of strategies to overcome resistance and improve patient outcomes.
Synthesemethoden
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is synthesized using a multi-step process, starting with the reaction of 4-aminophenol with 4-methoxybenzoyl chloride to form 4-methoxyphenyl 4-aminophenyl ether. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-(2-chloroethoxy)phenol to form Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been extensively studied in preclinical models of cancer. It has been shown to be effective in both monotherapy and combination therapy settings, and has demonstrated activity against a range of tumor types, including breast, ovarian, and pancreatic cancer. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
168127-36-4 |
|---|---|
Molekularformel |
C18H16N2O4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
MZMWLGNMFMWALC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Andere CAS-Nummern |
168127-36-4 |
Synonyme |
2-[4-[2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



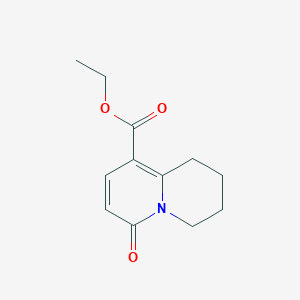

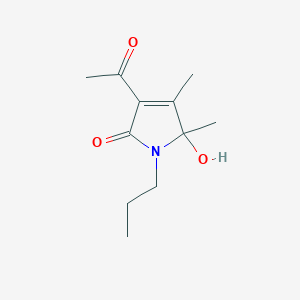


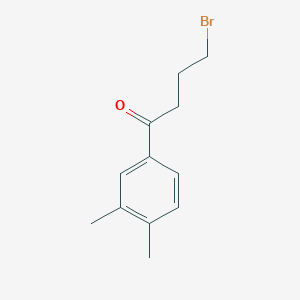
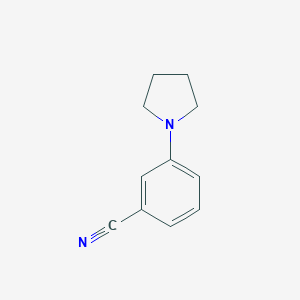
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)





